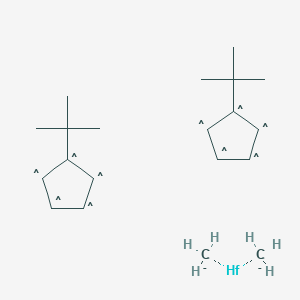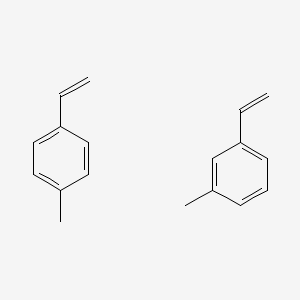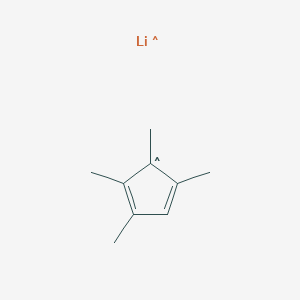
Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) is a chemical compound with the molecular formula C20H32Hf. It is a hafnium-based organometallic compound that is used in various scientific and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable material in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) typically involves the reaction of hafnium tetrachloride with tert-butylcyclopentadienyl lithium and methyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxides.
Reduction: It can be reduced to form lower oxidation state hafnium compounds.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides or alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include hafnium oxides, lower oxidation state hafnium compounds, and substituted hafnium complexes. These products have various applications in materials science and catalysis.
Scientific Research Applications
Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other hafnium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as hafnium-based ceramics and coatings, which have applications in aerospace and electronics.
Mechanism of Action
The mechanism of action of Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and form stable complexes, which can then participate in catalytic cycles or other chemical processes. The exact mechanism depends on the specific application and the nature of the ligands involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) include:
- Bis(cyclopentadienyl)dimethylhafnium
- Bis(pentamethylcyclopentadienyl)dimethylhafnium
- Bis(ethylcyclopentadienyl)dimethylhafnium
Uniqueness
What sets Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) apart from these similar compounds is its enhanced stability and unique steric properties due to the presence of the tert-butyl groups. These properties make it particularly useful in applications where stability and resistance to decomposition are crucial.
Properties
CAS No. |
68193-45-3 |
|---|---|
Molecular Formula |
C20H32Hf |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-tert-butylcyclopenta-1,3-diene;carbanide;hafnium(4+) |
InChI |
InChI=1S/2C9H13.2CH3.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4 |
InChI Key |
RVVNCCSGNVEIAX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Hf] |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Hf+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)


![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)





![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)


